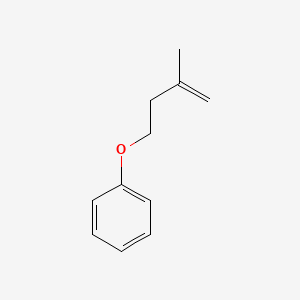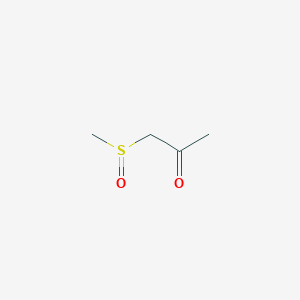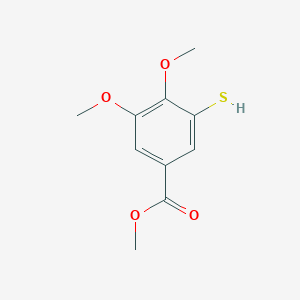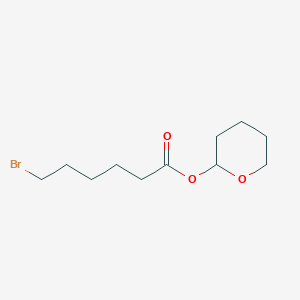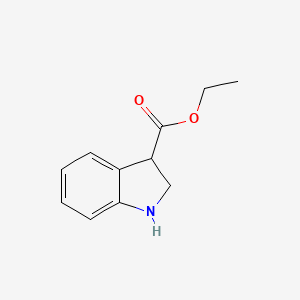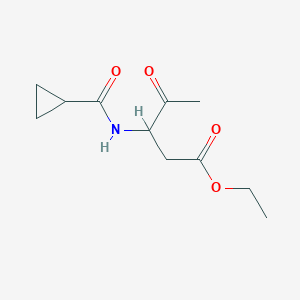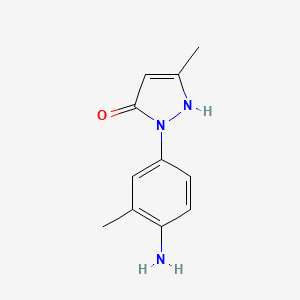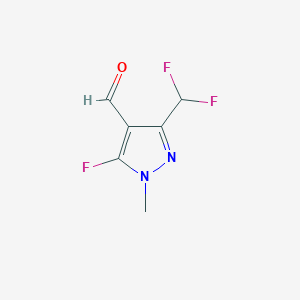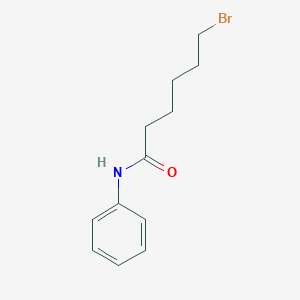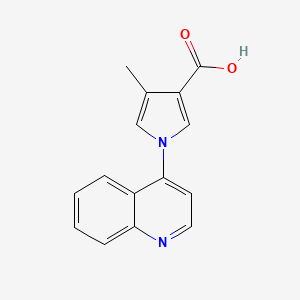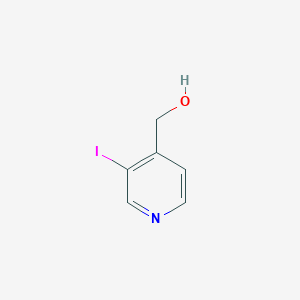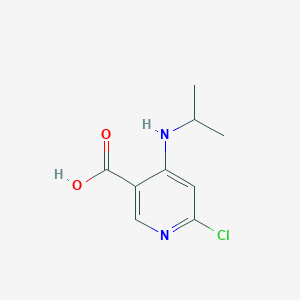![molecular formula C12H17ClN2 B8703410 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine](/img/structure/B8703410.png)
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine typically involves the reaction of 6-chloropyridine with azepane under specific conditions. One common method includes:
Starting Materials: 6-chloropyridine and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is first activated by the base, followed by the addition of azepane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound[][1].
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The azepane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine results in the formation of an aminopyridine derivative.
科学研究应用
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
相似化合物的比较
Similar Compounds
1-[(6-Chloropyridin-3-YL)methyl]methylamine: Similar structure but with a methylamine group instead of an azepane ring.
2-Chloro-5-(methylaminomethyl)pyridine: Another derivative of chloropyridine with different substituents.
Uniqueness
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is unique due to its combination of a chloropyridine moiety and an azepane ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
属性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC 名称 |
1-[(6-chloropyridin-3-yl)methyl]azepane |
InChI |
InChI=1S/C12H17ClN2/c13-12-6-5-11(9-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
InChI 键 |
AGGVYVAENQFVEE-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CC2=CN=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
